2-Hexen-4-ynedioic acid dimethyl ester
Description
2-Hexen-4-ynedioic acid dimethyl ester is a diester derived from the dicarboxylic acid 2-hexen-4-ynedioic acid, where both carboxylic acid groups are esterified with methanol. The parent acid features a conjugated system of a double bond (at position 2) and a triple bond (at position 4), giving the compound unique electronic and structural properties. The presence of both double and triple bonds suggests high reactivity, particularly in cycloaddition or polymerization reactions.
Properties
CAS No. |
13086-06-1 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.148 |
IUPAC Name |
dimethyl hex-2-en-4-ynedioate |
InChI |
InChI=1S/C8H8O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,1-2H3 |
InChI Key |
UNECWDPVPISMJL-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC#CC(=O)OC |
Synonyms |
2-Hexen-4-ynedioic acid dimethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexanedioic Acid, 2-Methyl-5-Methylene-, Dimethyl Ester (C₁₀H₁₆O₄)
- Molecular Weight : 200.23 g/mol.
- Structure : Contains a methyl and methylene substituent on a saturated hexanedioic acid backbone.
- Reactivity : Undergoes exothermic polymerization (ΔrH° = -26.0 kJ/mol).
- Key Difference : Lacks unsaturated bonds, making it less reactive toward addition reactions compared to the ene-yne system in the target compound.
Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)
2,4-Hexadienoic Acid Methyl Ester (C₇H₁₀O₂)
- Molecular Weight : 126.15 g/mol.
- Structure: A monoester with two conjugated double bonds.
- Reactivity : Prone to Diels-Alder reactions due to diene functionality.
- Key Difference: The monoester structure and absence of a triple bond limit its utility in cross-linking reactions compared to the diester with triple-bond conjugation.
4-Cyano-Benzyl-Phosphonic Acid Dimethyl Ester
- Molecular Formula: C₁₀H₁₂NO₃P.
- Structure: A phosphonic acid ester with a cyano substituent.
- Applications : Intermediate in optical brighteners and specialty polymers.
- Key Difference : Phosphonic ester groups introduce different electronic effects and hydrolytic stability compared to carboxylic esters.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The conjugated ene-yne system in this compound is expected to exhibit enhanced reactivity in [2+2] or [4+2] cycloadditions, similar to other unsaturated esters.
- Thermal Stability : Compared to saturated diesters (e.g., azelaic acid dimethyl ester), the target compound may have lower thermal stability due to strain from unsaturated bonds.
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